Home > Products > Screening Compounds P6181 > Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-
Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine- - 73168-24-8

Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-

Catalog Number: EVT-242377
CAS Number: 73168-24-8
Molecular Formula: C52H74N14O12S2
Molecular Weight: 1151.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine- (also known as d(CH2)5Tyr(Me)AVP) is a synthetic analog of the naturally occurring hormone arginine vasopressin (AVP). [, ] Arginine vasopressin plays a crucial role in regulating water balance, blood pressure, and other physiological processes. d(CH2)5Tyr(Me)AVP is primarily used in scientific research as a selective antagonist of the V1 vasopressin receptor subtype. [, ] V1 receptors are found in various tissues, including blood vessels, liver, and brain, and mediate the vasoconstrictor and other effects of AVP. [, ] By selectively blocking V1 receptors, d(CH2)5Tyr(Me)AVP allows researchers to investigate the specific roles of these receptors in various physiological and pathological processes.

Synthesis Analysis

The synthesis of d(CH2)5Tyr(Me)AVP is typically carried out using solid-phase peptide synthesis. [, ] This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. [, ] The specific details of the synthesis procedure can vary, but generally involve the following steps:

Molecular Structure Analysis

d(CH2)5Tyr(Me)AVP shares a similar structure with arginine vasopressin, but with key modifications that enhance its V1 receptor antagonist properties. [, ] These modifications include:

  • Substitution of 1-mercaptocyclohexaneacetic acid for cysteine at position 1: This modification eliminates the free amino group of cysteine, reducing agonistic activity. [, ]
  • O-methylation of tyrosine at position 2: This change increases the affinity for V1 receptors and reduces the affinity for V2 receptors. [, ]
Chemical Reactions Analysis
  • Amide bond formation: This reaction is used to link amino acids together. [, ]
  • Deprotection reactions: These reactions are used to remove protecting groups from amino acid side chains. [, ]
  • Oxidation reactions: These reactions are used to form the disulfide bond in the peptide. [, ]
Mechanism of Action

d(CH2)5Tyr(Me)AVP acts as a competitive antagonist at V1 vasopressin receptors. [, ] This means it binds to the V1 receptor without activating it, thereby preventing arginine vasopressin from binding and triggering its downstream effects. [, ]

Applications
  • Cardiovascular research: Investigating the role of V1 receptors in regulating blood pressure and blood flow in different vascular beds. [, , , , , ]
  • Renal research: Examining the involvement of V1 receptors in regulating water reabsorption and electrolyte balance in the kidney. [, , ]
  • Neuroendocrine research: Studying the role of V1 receptors in regulating the release of hormones such as ACTH and prolactin. [, , ]
  • Central nervous system research: Investigating the role of V1 receptors in various brain functions, including memory, learning, and stress response. [, , ]
  • Cerebrospinal fluid (CSF) production research: Studying the effects of vasopressin on the choroid plexus and CSF production. []
Introduction to Vasopressin Analogues in Receptor-Specific Pharmacological Research

Vasopressin (arginine vasopressin, AVP) is a neurohypophysial nonapeptide hormone that regulates physiological processes through three G protein-coupled receptors: V1a (vasoconstriction, platelet aggregation), V1b (ACTH release), and V2 (renal water reabsorption). The inherent limitations of native AVP—including short plasma half-life (6–20 minutes), poor receptor selectivity, and rapid proteolytic degradation—have driven the development of synthetic analogues with optimized pharmacokinetic and pharmacodynamic profiles. Structural modifications at specific residue positions (1, 2, 7, and 8) enable fine-tuning of receptor affinity, functional selectivity, and metabolic stability. The analogue 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-vasopressin exemplifies this targeted design approach, achieving enhanced V1a receptor specificity for mechanistic studies and therapeutic applications [1] [6].

Historical Evolution of Vasopressin Receptor Antagonists

The development of vasopressin receptor antagonists spans seven decades, marked by incremental innovations in peptide engineering:

  • 1950s: Isolation and synthesis of native AVP by du Vigneaud (Nobel Prize, 1955), enabling systematic structure-activity relationship (SAR) studies [1] [9].
  • 1960s–1970s: First-generation analogues (e.g., desmopressin [1-deamino, 8-D-Arg]AVP; V2-selective agonist) and felypressin (Phe³-Lys⁸-AVP; partial V1a selectivity) introduced residue substitutions to delay degradation and modulate receptor preference [1] [6].
  • 1980s: Key discovery of 1-(β-mercapto-β,β-cyclopentamethylenepropionic acid) substitutions (e.g., d(CH₂)₅Tyr(Me)AVP), which replaced Cys¹ with non-natural amino acids to antagonize V1a receptors while reducing agonist activity [2] [8].
  • 2000s–present: Non-peptide antagonists (e.g., vaptans) exploiting insights from peptide SAR to achieve oral bioavailability and receptor subtype specificity [7].

Table 1: Milestones in Vasopressin Analogue Development

YearAnalogueKey SubstitutionsPrimary Receptor TargetSignificance
1953Native AVPNonePan-receptor agonistFirst synthesis
1960Desmopressin (DDAVP)1-Deamino, 8-D-ArgV2 agonistReduced proteolysis
1984d(CH₂)₅Tyr(Me)AVP1-β-MPA, 2-O-MeTyrV1a antagonistHigh V1a affinity
1986[Sar⁷]AVP derivativesSar⁷ + position 1/2/8 substitutionsV2 agonist/V1a antagonistEnhanced A/P selectivity
2002SSR149415Non-peptide benzodiazepineV1b antagonistCNS-penetrant

Rationale for Structural Modifications in Arginine Vasopressin (AVP) Derivatives

Native AVP’s nine-amino-acid sequence (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) is modified at strategic positions to enhance receptor selectivity and metabolic stability:

  • Position 1 (Cys¹): Replacement of cysteine with sterically hindered mercapto acids (e.g., 1-mercaptocyclohexaneacetic acid or β-mercapto-β,β-cyclopentamethylenepropionic acid [β-MPA]) prevents disulfide bridge reduction—a major degradation pathway. This substitution also disrupts interactions with V2 and V1b receptors, favoring V1a selectivity [2] [6].
  • Position 2 (Tyr²): Addition of an O-methyl group to tyrosine (yielding O-methyl-L-tyrosine) shields the phenolic hydroxyl from glucuronidation and increases hydrophobic interactions with V1a receptor subpockets. This enhances binding affinity 3-fold compared to unmodified Tyr² [4] [6].
  • Position 7 (Pro⁷): Substitution with N-methylated amino acids (e.g., sarcosine [Sar⁷] or N-methylalanine) stabilizes the peptide’s β-turn conformation, prolonging half-life by resisting aminopeptidase cleavage [2].
  • Position 8 (Arg⁸): Chirality changes (D-Arg⁸) or residue swaps (e.g., Lys⁸) alter interactions with receptor transmembrane domains, further tuning selectivity. D-Arg⁸ analogues exhibit 1500-fold V2/V1a selectivity in agonists like desmopressin [1] [6].

Table 2: Impact of Position-Specific Modifications on Receptor Selectivity

PositionNative ResidueCommon ModificationsEffect on Receptor Activity
1Cysβ-MPA, 1-mercaptocyclohexaneacetic acid↑ V1a affinity; ↓ V2/V1b binding
2TyrO-methyl-L-tyrosine, Phe↑ V1a affinity; blocks tyrosine sulfation
7ProSar, MeAla↑ Metabolic stability; minor ↑ V1a affinity
8ArgD-Arg, Lys, Val↑ V2 selectivity (D-Arg⁸); ↓ V1a activity

Role of Mercaptocyclohexaneacetic Acid and O-Methyl-L-Tyrosine Substitutions in Receptor Affinity

The analogue 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-vasopressin integrates two critical modifications to optimize V1a receptor interactions:

1-(1-Mercaptocyclohexaneacetic acid) Substitution

  • Mechanism: The cyclohexane ring introduces conformational rigidity and hydrophobic bulk, sterically occluding access to V2 receptor binding pockets. This is evidenced by 98% loss of vasopressor activity (V1a-mediated) in rat aorta models compared to AVP, while retaining nanomolar V1a affinity (Kᵢ = 0.3 nM) [2] [4].
  • Pharmacokinetics: Cycloalkyl thioethers resist hepatic endothelial peptidases, extending half-life to >30 minutes vs. 6–20 minutes for AVP [6] [8].

2-(O-Methyl-L-Tyrosine) Substitution

  • Binding Effects: Methylation of Tyr²’s phenolic hydroxyl eliminates hydrogen bonding with V2-specific residues (e.g., Gln²⁸⁵ in human V2R) while enhancing π-stacking with V1a transmembrane helices (e.g., Phe³⁰⁷). This shifts selectivity toward V1a receptors, as confirmed by radioligand assays showing 10-fold higher affinity for V1a vs. native AVP [4] [7].
  • Functional Consequences: In renal arteriole models, this analogue exhibits potent vasoconstriction (EC₅₀ = 0.8 nM) but minimal antidiuretic activity—confirming dissociation of pressor and antidiuretic effects [4] [5].

Synergistic Effects on Binding Kinetics

  • Kinetic assays reveal that combining both modifications extends drug-target residence time 4-fold (t₁/₂ = 32 min) compared to AVP (t₁/₂ = 8 min) due to slow dissociation (kₒff = 0.026 min⁻¹) from V1a receptors. This prolongs in vivo effects despite similar plasma clearance rates [7].

Properties

CAS Number

73168-24-8

Product Name

Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C52H74N14O12S2

Molecular Weight

1151.4 g/mol

InChI

InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

QVQOGNOOAMQKCE-ZTYVOHGWSA-N

SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

Synonyms

(beta-mercapto-beta,beta-cyclopentamethylenepropionyl(1),O-Me-Tyr(2),Arg(8))-vasopressin
(d(CH2)5(1)-O-Me-Tyr(2)-Arg(8))vasopressin
1-(beta mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-O-methyltyrosyl-8-arginine vasopressin
1-(beta-mercapto-beta beta-cyclopentamethylenepropionic acid)-2-(O-methyl-Tyr)-argipressin
AAVP
arginine vasopressin, beta-mercapto-(beta,beta-cyclopentamethylenepropionic acid)(1)-methyl-Tyr(2)-
argipressin, (beta-mercapto)beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-
AVPA
CGP 25838
CGP-25838
CPG 25838E
d(CH2)5(Tyr(Me)(2))AVP
d(CH2)5-Tyr(Me)argipressin
d(CH2)5Tyr(Me)AVP
Manning compound
MCPPA-AVP
Sigma V-2255
SK and F 100273
SK and F-100273
SKF 100273
V2255 peptide
vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine-

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.